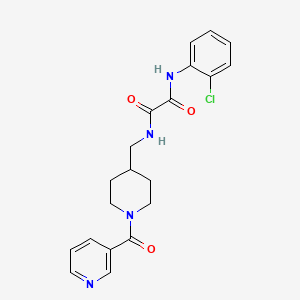

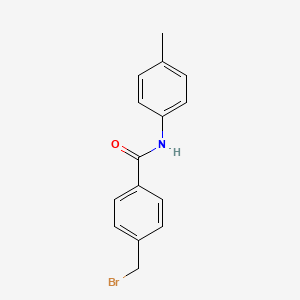

4-(溴甲基)-N-(4-甲基苯基)苯甲酰胺

货号 B2913376

CAS 编号:

118507-23-6

分子量: 304.187

InChI 键: FKJHSWRCJGZNST-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

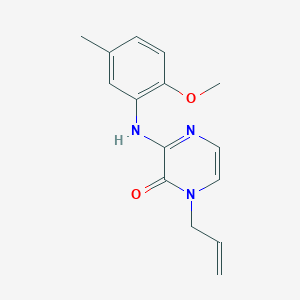

“4-(bromomethyl)-N-(4-methylphenyl)benzamide” is a chemical compound. It is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .

Synthesis Analysis

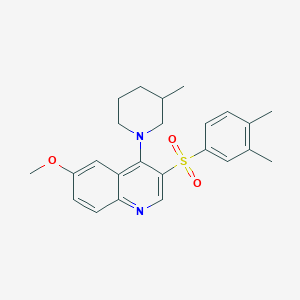

The synthesis of “4-(bromomethyl)-N-(4-methylphenyl)benzamide” could involve multiple steps. A typical synthesis might involve nitration, conversion from the nitro group to an amine, and bromination . Another synthetic method involves reacting 2-cyan-4’-bromomethylbiphenyl with methanol, water, and a catalyst .Molecular Structure Analysis

The molecular formula of “4-(bromomethyl)-N-(4-methylphenyl)benzamide” is C15H13BrO . The molecular weight is 289.17 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(bromomethyl)-N-(4-methylphenyl)benzamide” could include nitration, conversion from the nitro group to an amine, and bromination . Other reactions could involve the use of 2-cyan-4’-bromomethylbiphenyl, methanol, water, and a catalyst .Physical And Chemical Properties Analysis

The boiling point of “4-(bromomethyl)-N-(4-methylphenyl)benzamide” is predicted to be 405.9±33.0 °C . The density is predicted to be 1.355±0.06 g/cm3 .科学研究应用

- Applications :

- Structurally Diverse α-Bromomethyl Sulfides : The preparation of 22 diverse α-bromomethyl sulfides demonstrates their synthetic utility. These compounds serve as versatile building blocks for further transformations .

- Application : Methyl 4-(bromomethyl)benzoate is used in the preparation of potential anti-HIV agents. Its unique structure may contribute to antiviral activity .

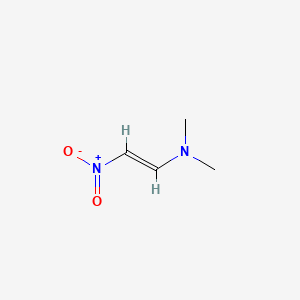

- Application : The bromomethyl group can participate in electrophilic reactions, such as nucleophilic substitution or carbonyl reactivity. For instance, it can react with 4-nitrobenzaldehyde or acetaldehyde to yield useful products .

- Application : As part of the interest in structurally diverse sulfur-based building blocks, this compound has been investigated for its synthetic potential. It can serve as a starting point for various sulfur-containing molecules .

Bromomethylation of Thiols: Building Blocks for Synthesis

Anti-HIV Agents

Electrophilic Reactions

Building Block for Sulfur-Based Compounds

属性

IUPAC Name |

4-(bromomethyl)-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJHSWRCJGZNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)-N-(4-methylphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)

![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)

![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)

![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)

![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2913307.png)

![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)